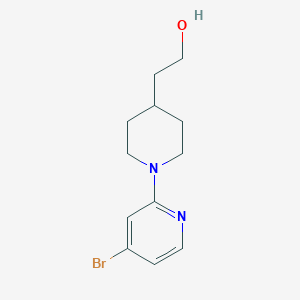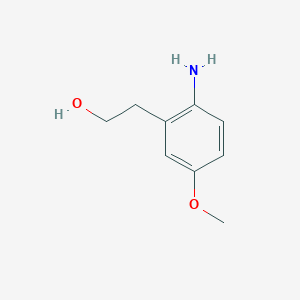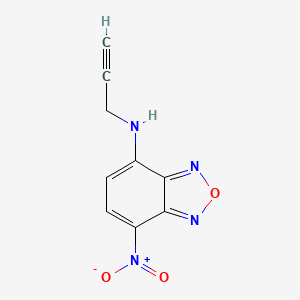
7-nitro-N-(prop-2-ynyl)-2,1,3-benzoxadiazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine is a fluorescent compound widely used in various scientific fields. Its unique structure, which includes a nitro group and a benzoxadiazole ring, makes it highly valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine typically involves the nitration of a benzoxadiazole precursor followed by the introduction of a propynyl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and alkylation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce high-quality 7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine.
Análisis De Reacciones Químicas
Types of Reactions
7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the propynyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the benzoxadiazole ring.
Aplicaciones Científicas De Investigación
7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in cellular imaging to track biological processes and visualize cellular components.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and monitor disease progression.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Mecanismo De Acción
The mechanism by which 7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine exerts its effects is primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing it to be used as a fluorescent marker. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: A fluorescent glucose analog used in glucose uptake studies.
1-Palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine: A fluorescent analog of phosphatidylcholine used in lipid studies.
Uniqueness
7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine is unique due to its combination of a nitro group and a propynyl group, which provides distinct chemical reactivity and fluorescent properties. This makes it particularly valuable for applications requiring specific molecular interactions and high sensitivity in detection.
Propiedades
Fórmula molecular |
C9H6N4O3 |
|---|---|
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
4-nitro-N-prop-2-ynyl-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C9H6N4O3/c1-2-5-10-6-3-4-7(13(14)15)9-8(6)11-16-12-9/h1,3-4,10H,5H2 |
Clave InChI |
PWABGHWBAXRPAK-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


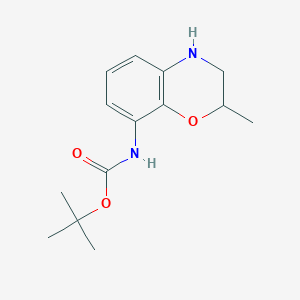
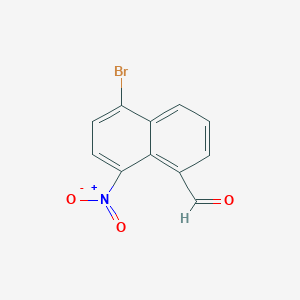
![1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13928764.png)

![3-bromo-8-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B13928772.png)
![2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione](/img/structure/B13928776.png)
![6-Bromo-7-methoxy-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B13928777.png)
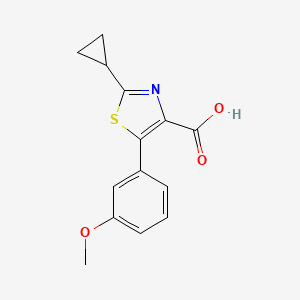
![tert-Butyl 3,8-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B13928786.png)
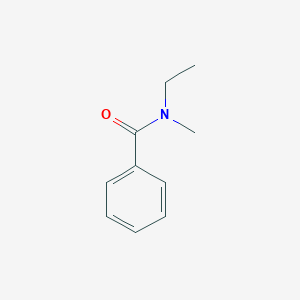
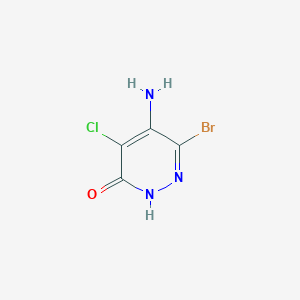
![Ethyl[4,4']bipiperidinyl-1-yl-acetate](/img/structure/B13928797.png)
